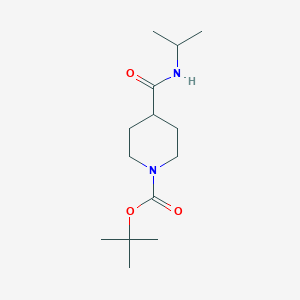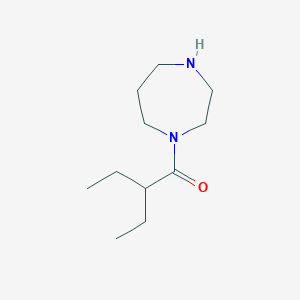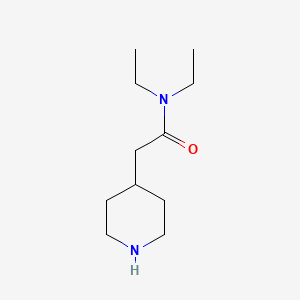
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis Applications
- N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide serves as an intermediate in the production of azo disperse dyes. A novel Pd/C catalyst developed for hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Synthesis and Imaging Probes
- The compound was used in the synthesis and in vivo evaluation of imaging probes for 5-HT2A receptors. Its derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, demonstrated rapid blood-brain barrier penetration but lacked tracer retention for effective PET imaging (J. Prabhakaran et al., 2006).
Herbicide Metabolism Studies
- The compound has been referenced in studies investigating the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential health impacts of related chloroacetamide herbicides (S. Coleman et al., 2000).
Synthesis of Antimalarial Compounds
- Research on the synthesis of antimalarial compounds involving the compound as a structural element has been conducted. These studies contribute to understanding the relationship between molecular structure and antimalarial potency, enhancing drug discovery for malaria treatment (L. M. Werbel et al., 1986).
Polymer Chemistry Applications
- The compound plays a role in the synthesis of polymers with pharmacological activity. Its derivatives have been used in the development of polymeric materials with potential therapeutic applications (J. S. Román and A. Gallardo, 1992).
Chemoselective Acetylation
- The compound's derivatives are investigated for their role in chemoselective acetylation processes, such as the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Deepali B Magadum and G. Yadav, 2018).
Medicinal Chemistry
- This compound's derivatives have been explored for their potential as nNOS inhibitors with neuroprotective activities. These studies contribute to the development of new treatments for neurological disorders (A. Entrena et al., 2005).
Agricultural Impact
- Studies on the occurrence and transport of related acetochlor compounds in streams provide valuable information on the environmental impact and safety of agricultural practices involving these chemicals (G. M. Clark and D. Goolsby, 1999).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-6-13(17)10-15(11)18-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10H,9,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILFKKRLKIAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)











